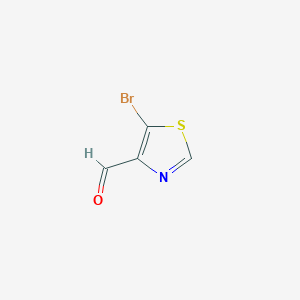![molecular formula C10H13BrO B6227620 [(2-bromopropoxy)methyl]benzene CAS No. 888491-84-7](/img/new.no-structure.jpg)
[(2-bromopropoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid that is slightly soluble in water and has a boiling point of 130-132°C at 8 mm Hg . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2-Bromopropoxy)methyl]benzene can be synthesized through the reaction of benzyl alcohol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H5CH2OH+BrCH2CH2CH2BrK2CO3,acetoneC6H5CH2OCH2CH2CH2Br+KBr+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromopropoxy)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium alkoxides (RONa), and amines (RNH2). Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include ethers, alcohols, and amines.
Oxidation: Products include benzyl alcohol and benzoic acid.
Reduction: The major product is benzylpropane.
Scientific Research Applications
[(2-Bromopropoxy)methyl]benzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the modification of biomolecules and the development of bioactive compounds.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of [(2-bromopropoxy)methyl]benzene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Comparison with Similar Compounds
[(2-Bromopropoxy)methyl]benzene can be compared with other similar compounds such as:
Benzyl bromide (C6H5CH2Br): A simpler compound with a similar reactivity profile but lacks the propoxy group.
(3-Bromopropoxy)benzene (C9H11BrO): Similar structure but with the bromine atom directly attached to the benzene ring.
Benzyl 2-bromopropyl ether (C10H13BrO): Similar compound with the bromine atom on the second carbon of the propyl chain.
This compound is unique due to the presence of both the benzyl and propoxy groups, which provide distinct reactivity and applications in organic synthesis.
Properties
CAS No. |
888491-84-7 |
|---|---|
Molecular Formula |
C10H13BrO |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
2-bromopropoxymethylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
SATHPABQWQPWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=CC=C1)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro-](/img/structure/B6227583.png)

